Eutypine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-8,14H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCYVTIQMNZUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#CC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153107 | |
| Record name | Eutypine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121007-17-8 | |
| Record name | Eutypine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121007-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eutypine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121007178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eutypine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Context and Fungal Production of Eutypine
Eutypa lata as the Primary Producer of Eutypine
Eutypa lata (Pers.:Fr.) Tul. & C. Tul. is a fungal pathogen that is the main causal agent of Eutypa dieback, a devastating disease affecting grapevines (Vitis vinifera) and numerous other woody perennial plants worldwide nih.govnih.govnih.govrna-society.orgnih.gov. This disease leads to significant economic losses in viticulture by reducing vegetative growth, fruit yields, and ultimately causing premature plant death.
Once synthesized by the fungus within the infected wood of the plant's trunk, this compound is believed to be transported via the ascending sap to the herbaceous parts of the plant, including leaves and inflorescences, where it actively contributes to the manifestation of disease symptoms nih.govrna-society.orgnih.gov. This compound exhibits weak acidic properties and a marked lipophilic character, allowing it to penetrate plant cells through passive diffusion and accumulate in the cytoplasm via an ion-trapping mechanism related to its ionization state nih.govrna-society.orgnih.gov. Studies suggest that mitochondria may be a biological target for this toxin, as it can modify the rate of respiration and the energy balance of grapevine cells nih.govrna-society.org.
Diversity of this compound-Related Secondary Metabolites from Eutypa Species
Eutypa lata is known to produce a diverse array of secondary metabolites, predominantly acetylenic phenols and their heterocyclic analogues, which are structurally related to this compound nih.govrna-society.org. The phytotoxic effects observed in plants infected with E. lata are thought to be a result of the combined action of these various compounds nih.gov.
Key this compound-related secondary metabolites identified from Eutypa species include:
Eutypinol: This compound, 4-hydroxy-3-(3-methylbut-3-ene-1-ynyl)benzyl alcohol, is the corresponding alcohol of this compound and is often found in higher concentrations than this compound in fungal cultures nih.govnih.govrna-society.org. Eutypinol is considered a presumptive detoxification product of this compound in plants and exhibits significantly less phytotoxicity compared to this compound nih.gov.
Eulatachromene: This heterocyclic analogue is also commonly found in Eutypa cultures and has been suggested to form from eutypinol through a reduction of the acetylenic bond and subsequent cyclization in plant tissue nih.govnih.govrna-society.org. Notably, eulatachromene has been reported to possess greater phytotoxicity than this compound itself.
Eulatinol: Described as a methoxyquinol, eulatinol is another metabolite produced by E. lata rna-society.org.
O-methyl-eutypinol: This methylated derivative of eutypinol has also been detected in E. lata culture filtrates rna-society.org.
Siccayne: A quinol derivative, siccayne, is also among the acetylenic phenols secreted by E. lata.
2-iso-propenyl-5-formylbenzofuran (or 5-formyl-2-methylvinyl nih.govbenzofuran): This cyclization product has shown significant phytotoxic activity rna-society.org.
Eutypic acid: This metabolite has been detected at very low concentrations in some E. lata cultures nih.gov.
The specific composition and yield of these metabolites can vary significantly depending on the fungal strain and the growth medium. Recent research indicates that certain acetylenic phenols, including this compound, eutypinol, siccayne, and eulatinol, can activate plant defense mechanisms, with the phenolic moiety and the aldehyde group of this compound playing crucial roles in triggering these responses.
Factors Influencing this compound Production in vitro and in planta
The production of this compound and related secondary metabolites by Eutypa lata is influenced by a combination of intrinsic fungal factors and environmental conditions, both in laboratory settings (in vitro) and within the host plant (in planta).
In vitro Production: Studies on in vitro cultures of E. lata have demonstrated that the production of secondary metabolites is highly variable and dependent on the specific fungal strain and the type of growth medium used. Metabolite composition and yields can differ significantly among strains. Typically, maximum metabolite production in artificial cultures is observed after 24 to 30 days of fungal growth. Interestingly, the presence of free glucose in liquid cultures has been shown to repress the fungus's primary metabolism but not its secondary metabolism, which includes toxin production nih.gov.
In planta Production: Within the host plant, the synthesis and accumulation of this compound are part of the fungal pathogenesis. This compound is produced by the fungus in the woody tissues of the trunk and subsequently translocated to other parts of the plant via the sap stream nih.govrna-society.orgnih.gov.
Environmental factors play a crucial role in the epidemiology of Eutypa dieback and, consequently, in the in planta production and expression of fungal toxins.
Temperature and Humidity: Optimal conditions for the germination and growth of E. latain vitro are reported to be between 20°C and 25°C with at least 90% relative humidity.
Rainfall: Rainfall is essential for the release of ascospores from perithecia, which are the primary inoculum for infection, and also for the expression of disease symptoms. Regions receiving annual rainfall exceeding 500 mm generally experience regular expression of eutypia, while areas with lower rainfall (250-300 mm/year) show reduced perithecia presence and a lower disease impact. Late winter and rainy springs are particularly favorable for the strong expression of foliar symptoms.
Dead Wood: The presence of dead wood, such as horns and stumps, in or near vineyards is a major source of inoculum and a significant factor in the development of the disease.
Vine Vigor and Pruning Wounds: While vine vigor was initially thought to favor the disease due to larger pruning wounds, it is also considered an asset for vine restoration. Winter pruning wounds are the preferred sites for fungal penetration. The susceptibility of pruning wounds to infection is generally favored by cool winter conditions.
Soil and Water Availability: The availability of water is critical for the development of E. lata. "Chlorosing" and hydromorphic soils have been cited as favorable conditions for the disease. Water-stressed vines in warm, dry environments may exhibit increased susceptibility to pruning wound infection by E. lata.
Cultivar Susceptibility: Different grapevine cultivars exhibit varying levels of susceptibility to Eutypa dieback, which has been linked to their sensitivity to this compound or differences in the duration of wound susceptibility influenced by physiological wound responses. Rootstock can also influence the development of Eutypa dieback, although the exact mechanism remains unclear.
Table 1: Eutypa lata Secondary Metabolites (µg/ml) Produced in Different Liquid Media nih.gov
| Secondary Metabolite | Sugar Medium (1 month) | Wood & Sugar Medium (1 month) | Wood Medium (1 month) | Sugar Medium (6 months) | Wood & Sugar Medium (6 months) | Wood Medium (6 months) |
| Eutypinol | 0.60 ± 0.1 | 0.060 ± 0.03 | nd | 0.60 ± 0.6 | nd | nd |
| Eulatachromene | 0.06 ± 0.01 | nd | nd | 0.13 ± 0.06 | nd | nd |
| This compound | nd | nd | nd | Very low | nd | nd |
| Eutypic Acid | Very low | nd | nd | Very low | nd | nd |
Note: nd = not detected. Data represents mean ± standard deviation where available. This compound and eutypinol were detected only after 1 month in wood and sugar medium but not after 6 months. No metabolites were detected in the wood medium after 1 or 6 months. nih.gov
Biosynthesis and Structure Activity Relationships of Eutypine
Eutypine Biosynthetic Pathway Elucidation
The complete biosynthetic pathway of this compound is still under investigation, but research has shed light on its precursor compounds and certain enzymatic transformations related to its metabolism.
Precursor Compounds in this compound Biosynthesis
4-hydroxybenzaldehyde is considered a common biogenetic precursor for several aromatic toxins, including this compound, produced by trunk disease pathogens like Eutypa lata. fishersci.ca Studies suggest that products like this compound may originate from the shikimic acid pathway, with cinnamic acid potentially serving as a precursor in related biogenetic processes. bmrb.io The presence of a 1,3-enyne moiety in this compound and similar compounds has led to the identification of putative gene clusters responsible for their synthesis in Aspergillus species, with a similar gene cluster suggested to be present in Eutypa lata strain UCREL1. researchgate.net
Enzymatic Steps in this compound Formation
While the detailed enzymatic steps for the de novo formation of this compound are not fully elucidated, a significant enzymatic transformation involving this compound has been identified. This compound can be enzymatically converted by various plant tissues, including grapevine, into eutypinol (4-hydroxy-3-(3-methyl-3-butene-1-ynyl)benzyl alcohol), a metabolite that exhibits reduced or no toxicity to grapevine. fishersci.camitoproteome.org This conversion is catalyzed by an NADPH-dependent aldehyde reductase, often referred to as this compound Reductase Enzyme (ERE). bmrb.iomitoproteome.org Research on ERE purified from etiolated mung bean hypocotyls revealed it to be a monomeric protein of 36 kD that utilizes NADPH as a cofactor and demonstrates a high affinity for this compound, with a Km value of 6.3 µM. mitoproteome.org This detoxification mechanism highlights a key enzymatic step in the interaction between the pathogen's metabolite and the host plant's defense.
Table 1: Enzymatic Transformation of this compound
| Enzyme Name | Substrate | Product | Cofactor | Role |
| Aldehyde Reductase (ERE) | This compound | Eutypinol | NADPH | Detoxification |
Structure-Activity Relationship Studies of this compound and Analogues
Structure-activity relationship (SAR) studies of this compound and its analogues have provided critical insights into the chemical features responsible for its biological activities, particularly its role as an elicitor of plant defense responses.
Significance of Aldehyde and Alkyne Groups in this compound Bioactivity
The aldehyde and alkyne groups of this compound play distinct yet significant roles in its bioactivity.
Aldehyde Group: The aldehyde group directly attached to the phenolic ring is primarily responsible for triggering plant defense responses. nih.govnih.govuni.lu When this aldehyde group is reduced to an alcohol, as seen in eutypinol, the compound's ability to activate defense mechanisms is significantly diminished. nih.gov this compound, possessing the aldehyde group, markedly increases the expression of defense-related genes like PAL and RS, a response largely absent with eutypinol. nih.gov This highlights the aldehyde group as a key functional determinant for eliciting defense.
Table 2: Structure-Activity Relationship of this compound and Analogues
| Compound Name | Key Structural Feature | Observed Bioactivity | Reference |
| This compound | Phenolic, Aldehyde, Alkyne | Elicits strong plant defense responses (e.g., extracellular alkalinization, defense gene induction) | nih.govnih.govepa.govguidetopharmacology.orguni.lu |
| Eutypinol | Phenolic, Alcohol (reduced aldehyde), Alkyne | Significantly diminished or no defense eliciting activity; detoxification product | fishersci.camitoproteome.orgnih.govnih.govguidetopharmacology.orguni.lu |
| 4-Hydroxybenzyl Aldehyde (4-HBAL) | Phenolic, Aldehyde (lacks alkyne) | Induces defense responses, but less effective than this compound | nih.govguidetopharmacology.orguni.lu |
| 4-Hydroxybenzyl Alcohol (4-HBA) | Phenolic, Alcohol (lacks alkyne) | Effective in some defense assays, but activity can be restrained compared to aldehyde-containing analogues | nih.govguidetopharmacology.orguni.lu |
| Eulatachromene | Contains alkyne, Chromene structure | Greater phytotoxicity than this compound in some assays | thegoodscentscompany.com |
| Siccayne | Phenolic, Hydroxyl (lacks aldehyde), Alkyne | No significant pH changes or defense gene activation | nih.govguidetopharmacology.orguni.lu |
Molecular and Cellular Mechanisms of Eutypine Action in Host Plants
Eutypine as a Fungal Elicitor of Plant Defense Responses
This compound has been identified as a fungal elicitor that activates basal immunity in host plants, particularly grapevines (Vitis rupestris) researchgate.netthe-microbiologist.comeurekalert.org. Its ability to trigger defense responses is primarily attributed to its phenolic moiety, with the aldehyde group on the phenolic ring being crucial for this activity the-microbiologist.comeurekalert.org.
One of the early and rapid defense responses elicited by this compound in plant cells is extracellular alkalinization researchgate.netthe-microbiologist.comeurekalert.orgresearchgate.net. This change in extracellular pH is a common indicator of defense activation in plants and can be monitored using a pH meter researchgate.netresearchgate.net. For instance, studies on Vitis rupestris cell cultures have shown that this compound elicits a clear and quick pH response, indicating its specific role in defense activation the-microbiologist.comeurekalert.org.
This compound significantly increases the expression of defense-related genes in plants, such as Phenylalanine Ammonia-Lyase (PAL) and Resveratrol (B1683913) Synthase (RS) the-microbiologist.comeurekalert.org. The induction of these genes is a key component of the plant's immune response, leading to the biosynthesis of defense compounds like phytoalexins. In contrast, other structurally similar metabolites from E. lata, such as eutypinol, show little to no effect on the activation of these defense genes, highlighting the importance of specific substituent groups in triggering these responses the-microbiologist.comeurekalert.org.
Table 1: Effect of this compound and Eutypinol on Defense Gene Expression in Vitis rupestris Cells
| Compound | Effect on PAL Gene Expression | Effect on RS Gene Expression |
| This compound | Significantly increased | Significantly increased |
| Eutypinol | Little to no effect | Little to no effect |
This compound has been observed to activate calcium influx in Vitis rupestris cells, which is an early event in plant defense signaling pathways the-microbiologist.comeurekalert.org. Calcium influx is a critical component of cellular signaling cascades that lead to the activation of various defense responses, including the oxidative burst and the remodeling of the cytoskeleton researchgate.net. While extracellular alkalinization can be used as a proxy for monitoring calcium influx, the direct link between this compound and calcium signaling underscores its role in initiating complex immune responses the-microbiologist.comeurekalert.org.
This compound's Interference with Host Cellular Processes
Beyond its role as an elicitor, this compound also interferes with fundamental host cellular processes, contributing to its phytotoxic effects and the development of disease symptoms greentech.frnih.gov.
This compound targets plant mitochondria, leading to significant alterations in their function nih.govmdpi.comnih.gov. Studies using isolated mitochondria from grapevine cells have shown that this compound induces a marked stimulation of oxygen consumption and a depolarizing effect on the mitochondrial membrane potential (ΔΨm) nih.govmdpi.com. At higher concentrations, a mixed effect involving direct inhibition of electron transport alongside uncoupling can be observed nih.govmdpi.com. This disruption of mitochondrial respiration and membrane potential leads to a reduction in adenylated nucleotide content and inhibition of succinate (B1194679) dehydrogenase, ultimately impairing the cell's energy balance nih.gov.
Table 2: Effects of this compound on Mitochondrial Parameters
| Parameter | This compound Effect (Low Conc.) | This compound Effect (High Conc.) |
| Oxygen Consumption | Marked stimulation | Mixed effect (stimulation + inhibition) nih.govmdpi.com |
| Mitochondrial Membrane Potential (ΔΨm) | Depolarizing effect | Depolarizing effect |
| ADP/O Ratio | Decreases | Decreases |
| Proton Leaks | Increases | Increases |
Impact of this compound on Anthocyanin Biosynthesis Pathway Gene Expression (e.g., UFGT)
This compound significantly impairs anthocyanin accumulation in grapevine cells. Studies on Vitis vinifera cv. Gamay cell cultures have demonstrated that concentrations of this compound exceeding 200 µmol/L lead to a reduction in anthocyanin levels, with the extent of reduction being directly proportional to the toxin's concentration. High-Performance Liquid Chromatography (HPLC) analyses further reveal that this compound broadly impacts the levels of all anthocyanins present in the cells chemtunes.com.
The primary mechanism behind this reduction lies in this compound's specific inhibition of gene expression within the anthocyanin biosynthesis pathway. While the expression of several structural genes, including chalcone (B49325) synthase (CHS), flavonone-3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and leucoanthocyanidin dioxygenase (LDOX), remains unaffected by this compound, the expression of the UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) gene is dramatically inhibited chemtunes.comnih.govmetabolomicsworkbench.orgnih.govchem960.comuni.lumitoproteome.org. UFGT is a crucial enzyme in the anthocyanin pathway, responsible for catalyzing the glycosylation of UDP-glucose to attach a sugar moiety at the 3-hydroxyl position of anthocyanin molecules, a step essential for producing stable and colored anthocyanins nih.govmitoproteome.org. The strict regulation of UFGT expression underscores its pivotal role in anthocyanin biosynthesis nih.gov.
Microtubule Dynamics Modulation by this compound and Eutypinol
Eutypa lata secretes a suite of secondary metabolites, including this compound and its reduced form, eutypinol, which differentially modulate microtubule dynamics in grapevine cells metabolomicsworkbench.org. Microtubules are fundamental components of the plant cytoskeleton, playing critical roles in cell division, expansion, morphogenesis, and signaling transduction during plant defense responses.
Research conducted on Vitis rupestris cells, where microtubules were tagged with Green Fluorescent Protein (GFP), has elucidated distinct effects of these compounds. Eutypinol specifically causes the elimination of microtubules, leading to their significant disintegration and aggregation of fluorescence signals in the cell center metabolomicsworkbench.org. In contrast, this compound itself does not eliminate microtubules but rather activates defense responses in host cells, characterized by extracellular alkalinization and the induction of defense-related genes metabolomicsworkbench.org. Chemical analogues of these compounds, possessing the phenolic moiety but lacking the alkyne group, can also elicit similar defense responses, albeit with reduced intensity metabolomicsworkbench.org. This suggests that these fungal compounds interact with a specific binding site on the grapevine cell membrane, influencing early immunity signaling events metabolomicsworkbench.org. The observed microtubule reorganization response has been correlated with the activation of phytoalexin-synthesis genes, indicating its potential as an early indicator of defense activation in grapevines metabolomicsworkbench.org.
Cytoplasmic Acidification and Membrane Integrity Disruption by this compound
This compound, characterized as a lipophilic weak acid, readily permeates grapevine cells through passive diffusion. Once inside the cell, it accumulates in the cytoplasm via an ion-trapping mechanism, which is dependent on the compound's ionization state. This accumulation leads to a notable cytoplasmic acidification.
A significant aspect of this compound's toxicity involves its direct impact on cellular membrane systems. The toxin disrupts membrane integrity by inserting into membrane lipids. This insertion triggers a cascade of ultrastructural alterations within the plant cell, including hypertrophy of chloroplasts, vesiculation of thylakoids and endomembranes, and ultimately, cytoplasmic lysis. Furthermore, this compound can induce plasmalemma retraction and, in severe cases, cause the breakage of the plasma membrane.
The mechanism of membrane disruption by this compound is linked to its protonophoric activity. Due to its dissociable alcohol function, this compound acts as a mobile proton transporter, facilitating proton leaks across membranes nih.gov. This protonophoric activity uncouples mitochondrial oxidative phosphorylation, thereby disturbing cellular respiration and decreasing the ADP/O ratio in grapevine cells. Importantly, eutypinol, the enzymatically reduced form of this compound, lacks this protonophoric activity and is consequently not toxic to grapevine cells in this manner. The ultrastructural changes observed in Vitis vinifera cv. Cabernet Sauvignon leaves and isolated protoplasts treated with this compound closely mirror those seen in grapevines naturally affected by Eutypa dieback, confirming this compound's direct involvement in the manifestation of foliar symptoms.
Data Tables
| Compound Name | PubChem CID | Effect on UFGT Gene Expression | Effect on Microtubules | Effect on Cytoplasm/Membrane |
| This compound | 129326 | Dramatically inhibited chemtunes.comnih.gov | No elimination; activates defense responses metabolomicsworkbench.org | Cytoplasmic acidification, membrane integrity disruption, cytoplasmic lysis, uncouples oxidative phosphorylation |
| Eutypinol | 14394290 | Not applicable (reduced form) | Eliminates microtubules metabolomicsworkbench.org | No protonophoric activity; not toxic in this regard |
Table 1: Summary of this compound and Eutypinol Actions
Host Pathogen Interactions: Plant Responses to Eutypine and Pathogenesis
Eutypine as a Virulence Factor in Eutypa Dieback
This compound is widely recognized as a key phytotoxin and virulence factor in the development of Eutypa dieback. apsnet.org The causal fungus, Eutypa lata, colonizes the woody tissues of grapevines, particularly through pruning wounds. mdpi.com From the site of infection in the trunk, the fungus releases an array of secondary metabolites, including this compound. mdpi.comfupress.net These toxic compounds are then thought to be transported through the vine's vascular system to distal parts of the plant, such as shoots and leaves, where they induce the characteristic disease symptoms. fupress.netmdpi.com These symptoms include stunted and withered shoots, small, chlorotic (yellowed), and cupped leaves with necrotic margins, and wilting inflorescences. apsnet.orgnih.govwineaustralia.com The presence of these foliar symptoms, despite the fungus itself not being present in the leaves, points to the systemic action of translocated toxins like this compound. mdpi.comnih.gov
While this compound's phytotoxicity is well-established, research suggests the pathogenic process is complex. nih.gov Further analysis of E. lata's secretome has identified other acetylenic phenols and heterocyclic analogues, such as eutypinol and eulatachromene. fupress.net Some studies have noted that eutypinol, a reduced form of this compound, is often detected at higher levels in pathogenic isolates, although it exhibits lower toxicity than this compound. nih.gov This has led to the hypothesis that the severity of the disease may be related to the specific profile of metabolites produced by the fungal strain and their interaction with the host's defense mechanisms. apsnet.orgapsnet.org Nevertheless, this compound's ability to induce disease symptoms when isolated and applied to healthy plant tissues solidifies its role as a significant virulence factor in the pathogenesis of Eutypa dieback. nih.gov
Differential Plant Responses to this compound Across Cultivars and Species
Observations and controlled inoculation studies have allowed for the classification of various grapevine cultivars based on their level of susceptibility to the disease. nih.govfrontiersin.org This variation provides a valuable resource for studying the genetic and molecular basis of plant defense against this pathogen.
Research into the mechanisms underlying the varied responses of Vitis vinifera cultivars to this compound has revealed several key physiological and genetic factors. Tolerant cultivars appear to employ a multi-pronged defense strategy involving both physical barriers and active biochemical responses. apsnet.orgoup.com
One of the primary mechanisms of tolerance is linked to the composition of the wood. Studies comparing the tolerant cultivar 'Merlot' with the susceptible 'Cabernet Sauvignon' found that Merlot consistently had higher lignin (B12514952) content in its wood. apsnet.orgresearchgate.net Lignin reinforces the plant cell walls, creating a more robust physical barrier that can slow the growth of the fungus and the degradation of woody tissue. oup.com
Beyond physical defenses, tolerant cultivars exhibit more effective detoxification and defense signaling pathways upon encountering the pathogen or its toxins. oup.com In response to infection, resistant cultivars can more rapidly up-regulate defense-related genes. oup.comnih.gov This includes genes involved in the phenylpropanoid pathway, which produces a wide range of antimicrobial compounds and reinforces cell walls. nih.gov The ability to quickly perceive the threat and mount a robust defense response appears critical in limiting the damage caused by the fungus and its metabolites.
| Susceptibility Level | Cultivar | Primary Research Findings |
|---|---|---|
| Tolerant / Less Susceptible | Merlot | Exhibits higher wood lignin content compared to susceptible cultivars; shows robust induction of defense-related genes. apsnet.orgnih.govresearchgate.net |
| Tolerant / Less Susceptible | Zinfandel | Demonstrates resistance in inoculation assays, with physiological responses aimed at limiting pathogen damage. oup.com |
| Susceptible | Cabernet Sauvignon | Lower wood lignin content; shows significant foliar symptoms and is used as a model for susceptible responses in transcriptomic studies. apsnet.orgnih.govfrontiersin.orgresearchgate.net |
| Susceptible | Syrah | Shows greater lesion length in stems compared to resistant cultivars in inoculation studies. oup.com |
| Highly Susceptible | Ugni Blanc | Fails to mount a strong defense response and shows severe symptoms; used as a highly susceptible model in comparative studies. nih.govfrontiersin.org |
| Susceptible | Thompson Seedless | Demonstrates high susceptibility in phenotyping assays. fupress.net |
Chemical Communication in Eutypa lata - Host Interactions
The interaction between Eutypa lata and its grapevine host is not merely a matter of toxin-induced damage but involves a sophisticated level of chemical communication. This compound, while acting as a virulence factor, also functions as an elicitor, a molecule that can be recognized by the plant and trigger defense responses. nih.gov This dual role places this compound at the center of a chemical dialogue that can influence the outcome of the infection.
Studies using grapevine cell cultures have shown that this compound can induce early defense responses, such as a rapid influx of calcium ions into the plant cells. nih.govglobalplantcouncil.org This calcium signaling is a common first step in plant immunity, leading to a cascade of downstream defensive actions. nih.gov The perception of this compound leads to the activation and increased expression of key defense-related genes, including Phenylalanine Ammonia-Lyase (PAL) and Resveratrol (B1683913) Synthase (RS). nih.govglobalplantcouncil.org These genes are crucial for the synthesis of phytoalexins, which are antimicrobial compounds that form a major part of the plant's induced chemical defense system.
Interestingly, the chemical structure of this compound is critical to its function as an elicitor. Research has demonstrated that the phenolic moiety, and specifically the aldehyde group on the phenolic ring, is essential for triggering these defense responses. globalplantcouncil.org Structurally similar compounds secreted by the fungus, such as eutypinol (where the aldehyde is reduced to an alcohol group), have little to no effect on activating these defense genes. globalplantcouncil.org This highlights the specificity of the plant's recognition system. The plant is not just responding to a general fungal metabolite but is specifically perceiving the chemical signature of this compound, initiating a targeted defense strategy in an attempt to counteract the pathogen. nih.gov
Omics Approaches in Elucidating this compound-Mediated Host-Pathogen Dynamics
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of host-pathogen interactions. nih.govembopress.org These approaches provide a system-wide view of the molecular changes occurring in both the plant and the pathogen during infection, offering deep insights into the dynamics mediated by compounds like this compound. preprints.org By analyzing the global changes in gene expression, proteins, and metabolites, researchers can construct a more complete picture of the infection process, from the initial recognition of the pathogen to the deployment of defense mechanisms and the development of disease symptoms. nih.govmdpi.com
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, has been instrumental in dissecting the grapevine's response to E. lata and its toxins. mdpi.comfrontiersin.org Microarray and RNA-sequencing (RNA-seq) experiments have been used to compare gene expression profiles in healthy versus infected plants, as well as between tolerant and susceptible cultivars. nih.govnih.gov
A key study on the susceptible cultivar 'Cabernet Sauvignon' revealed that infection by E. lata leads to significant transcriptional reprogramming in the leaves, even though the fungus resides in the wood. nih.govoup.com These changes affect genes involved in photosynthesis, primary metabolism, and, crucially, plant defense. nih.gov
Comparative transcriptomic analyses between tolerant ('Merlot') and susceptible ('Ugni Blanc', 'Cabernet Sauvignon') cultivars have further illuminated the molecular basis of resistance. nih.gov These studies show that tolerant cultivars respond to the pathogen by strongly and rapidly inducing a large number of defense-related genes. nih.govfrontiersin.org In contrast, highly susceptible cultivars fail to activate these defense pathways effectively, despite being able to perceive the fungus. nih.gov This suggests that tolerance is not due to an inability to recognize the pathogen, but rather to the ability to mount a swift and robust defense.
| Pathway/Gene Category | Response in Tolerant Cultivars (e.g., Merlot) | Response in Susceptible Cultivars (e.g., Cabernet Sauvignon, Ugni Blanc) | Reference |
|---|---|---|---|
| Pathogenesis-Related (PR) Genes | Strong and rapid upregulation | Weak or delayed upregulation | nih.gov |
| Phenylpropanoid Pathway | Significant induction (synthesis of stilbenes, lignin) | Limited induction | nih.gov |
| Jasmonic Acid (JA) Signaling | Upregulation of JA-related defense genes | Ineffective activation | nih.gov |
| Salicylic Acid (SA) Signaling | Activation of SA-mediated defense pathways | Ineffective activation | nih.gov |
| Sugar Transport & Metabolism | Coordinated upregulation of sugar transporters and invertase activity | No significant change | nih.gov |
Metabolomics focuses on the comprehensive analysis of the metabolome—the complete set of small-molecule metabolites within a cell, tissue, or organism. nih.govcreative-proteomics.com In the context of Eutypa dieback, metabolomic profiling helps identify the chemical arsenal (B13267) used by both the plant and the pathogen. frontiersin.org High-resolution mass spectrometry coupled with statistical analysis allows for the characterization of hundreds of metabolites in a single analysis, providing a metabolic fingerprint of the plant's physiological state during infection. nih.gov
While studies focusing specifically on the global metabolomic changes in response to isolated this compound are emerging, research on grapevine trunk diseases has already highlighted significant shifts in the plant's secondary metabolism. researchgate.net Upon infection, grapevines are known to accumulate a variety of polyphenolic compounds, including flavonoids and stilbenoids like resveratrol and its derivatives. frontiersin.orgnih.gov These compounds have well-documented antimicrobial properties and play a key role in the plant's defense system. frontiersin.org
Metabolomic approaches can differentiate between grapevine cultivars based on their innate polyphenol profiles, suggesting a genetic basis for their chemical defense potential. frontiersin.org By comparing the metabolic fingerprints of symptomatic and asymptomatic tissues, or of tolerant and susceptible cultivars following exposure to this compound, researchers can identify key metabolic biomarkers associated with resistance. researchgate.net These biomarkers could include specific phytoalexins that are more abundantly produced in tolerant varieties or the metabolic byproducts of this compound detoxification, providing direct evidence of the biochemical mechanisms of tolerance. creative-proteomics.com
Plant Detoxification and Resistance Mechanisms Against Eutypine
Enzymatic Detoxification of Eutypine: this compound-Reducing Enzyme (ERE)
Enzymatic detoxification plays a significant role in a plant's defense against this compound. A key enzyme involved in this process is the this compound-Reducing Enzyme (ERE), which converts the toxic aldehyde form of this compound into a non-toxic alcohol. This enzymatic reduction is a primary detoxification pathway observed in various plant species, including grapevine and mung bean (Vigna radiata). psu.edunih.govresearchgate.net
Characterization of ERE and its Cofactor Requirements
The this compound-Reducing Enzyme (ERE) has been purified and characterized from various plant sources, notably from etiolated mung bean hypocotyls. The purified ERE from mung bean is a monomeric protein with an apparent molecular mass of approximately 36 kDa. nih.govresearchgate.netnih.gov This enzyme is an NADPH-dependent oxidoreductase, meaning it requires NADPH as a cofactor for its catalytic activity. psu.edunih.govresearchgate.netnih.govnih.gov The enzyme exhibits a high affinity for this compound, with a reported Km value of 6.3 µM for this compound in mung bean ERE. nih.govresearchgate.netnih.gov ERE functions optimally within a pH range of 6.2 to 7.5, with maximum activity observed at pH 6.5. nih.gov The optimal temperature for ERE activity is around 45°C. nih.gov ERE is classified as an aldehyde reductase and is likely part of the aldo-keto reductase superfamily. nih.govresearchgate.netnih.gov
ERE-Mediated Conversion of this compound to Eutypinol
The primary detoxification mechanism mediated by ERE involves the enzymatic reduction of this compound (an aldehyde) into eutypinol (the corresponding alcohol). psu.edunih.govresearchgate.netnih.govnih.govactahort.org This conversion is critical because eutypinol lacks the phytotoxic effects observed with this compound and does not exhibit uncoupling activity in mitochondria, unlike this compound which can disrupt mitochondrial oxidative phosphorylation. psu.edumdpi.com The reaction catalyzed by ERE is unidirectional; the enzyme does not catalyze the reverse reaction, meaning it does not convert eutypinol back to this compound. nih.govresearchgate.netnih.gov
The detoxification process can be summarized as follows:
| Compound | Chemical Class | Toxicity to Grapevine |
| This compound | Aldehyde | Toxic |
| Eutypinol | Alcohol | Non-toxic |
Alternative Detoxification Pathways of this compound
While the enzymatic reduction to eutypinol is a major detoxification pathway, plants and other organisms can employ alternative routes to neutralize this compound.
Oxidation of this compound to Eutypinic Acid
Beyond reduction, an alternative detoxification pathway for this compound involves its oxidation. In this pathway, the aldehyde function of this compound is oxidized to form eutypinic acid (a carboxylic acid). psu.eduresearchgate.netresearchgate.netnih.gov This oxidation pathway has been observed in certain antagonistic fungal strains, and while not explicitly stated as a primary plant mechanism in all cultivars, it represents another means by which the toxic aldehyde group of this compound can be modified to reduce its toxicity. psu.eduresearchgate.netresearchgate.net Eutypinic acid has been shown to exhibit lower toxicity compared to this compound. psu.edu
Genetic Basis of this compound Resistance/Tolerance
The ability of plants to detoxify this compound and thus exhibit resistance or tolerance to Eutypa dieback is linked to their genetic makeup, particularly the genes encoding detoxification enzymes like ERE. psu.edunih.govresearchgate.netnih.govactahort.orgethz.ch
Role of ERE Genes in Conferring this compound Resistance
The genes encoding this compound-Reducing Enzymes (ERE) play a crucial role in conferring resistance to this compound in plants. For instance, the Vigna radiata ERE (VR-ERE) gene, which encodes an NADPH-dependent reductase, has been isolated and its role in resistance demonstrated. nih.govactahort.org Expression of the VR-ERE cDNA in Vitis vinifera cells, achieved through Agrobacterium-mediated transformation, has been shown to confer resistance to the this compound toxin. nih.govactahort.orgethz.ch This highlights the potential for biotechnological approaches to enhance grapevine resistance to Eutypa dieback by manipulating or introducing ERE genes. nih.govactahort.orgcabidigitallibrary.org The level of susceptibility of grapevine cultivars to Eutypa dieback has been correlated with their capacity to deactivate this compound, suggesting that the efficiency of the detoxification mechanism, likely driven by ERE activity, is a key factor in tolerance. psu.eduethz.ch
Advanced Methodologies for Eutypine Research
Analytical Techniques for Eutypine Detection and Quantification
The accurate detection and quantification of this compound and its related metabolites are crucial for understanding its biosynthesis, transport, and impact within host plants. High-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) are primary tools in this endeavor.
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
HPLC is extensively utilized for the separation and quantification of this compound and other acetylenic phenol (B47542) metabolites produced by Eutypa lata mitoproteome.org. This technique allows for precise measurement of individual compounds within fungal cultures or plant extracts. For instance, studies have employed analytical HPLC to quantitate metabolites from E. lata strains, revealing that while this compound is a significant metabolite, eutypinol (its corresponding alcohol) is often the primary metabolite detected in pathogenic isolates mitoproteome.orgmetabolomicsworkbench.org.
However, the detection of this compound in symptomatic wood, shoots, and leaves of infected grapevines through HPLC analysis has proven challenging, often failing to show its presence metabolomicsworkbench.org. This difficulty may stem from the rapid breakdown of this compound into other compounds or its irreversible binding within plant tissues following production metabolomicsworkbench.org. Despite these challenges, HPLC remains a valuable tool for analyzing culture filtrates, where metabolites like eutypinol and methyleutypinol have been successfully identified and correlated with fungal presence metabolomicsworkbench.org.
Standard HPLC methodologies involve the use of a stationary phase (e.g., C18 reverse-phase columns) and a mobile phase (e.g., acetonitrile:water mixtures) to separate compounds based on their differential affinities nih.govnih.govchemtunes.com. Detection is typically achieved using various methods such as ultraviolet/visible (UV) detectors, refractive index (RI) detectors, charged aerosol detection (CAD), evaporative light scattering detection (ELSD), or mass spectrometry (MS) nih.gov. For compounds like this compound, which possess chromophores, UV detection is often preferred nih.gov. The method's linearity, specificity, selectivity, precision, and accuracy are validated to ensure reliable quantification nih.govnih.govchemtunes.comuni.lumitoproteome.org.
Gas Chromatography/Mass Spectrometry (GC/MS) in this compound Metabolite Profiling
GC/MS is a powerful technique for the identification and profiling of small molecular weight metabolites, including those related to this compound wikipedia.orgmetabolomicsworkbench.orgresearchgate.net. It is particularly effective for analyzing volatile compounds or those that can be converted into volatile derivatives through chemical derivatization, such as trimethylsilylation wikipedia.orgmetabolomicsworkbench.orgresearchgate.net.
The process of GC/MS-based metabolite profiling typically involves several steps:
Extraction: Metabolites are extracted from biological samples, aiming for comprehensive recovery while preventing degradation wikipedia.org.
Derivatization: Metabolites are chemically modified (e.g., trimethylsilylation) to increase their volatility, making them suitable for gas chromatography wikipedia.orgmetabolomicsworkbench.orgresearchgate.net.
Separation: The derivatized compounds are separated by gas chromatography under standardized conditions (e.g., gas flow, temperature programming, column material) wikipedia.orgresearchgate.net.
Ionization and Detection: As compounds elute from the GC column, they are ionized (e.g., by electron ionization, EI) and detected by the mass spectrometer, generating characteristic mass spectra for identification wikipedia.orgresearchgate.net.
GC/MS offers high resolution and sensitivity, allowing for the efficient and precise separation of structurally similar metabolites researchgate.net. It provides both qualitative and quantitative information about the metabolome, enabling the identification of known and unknown metabolites by matching mass spectra against databases like the NIST mass spectrum library wikipedia.orgmetabolomicsworkbench.orgresearchgate.net. This approach has been instrumental in investigating the production of acetylenic phenol metabolites by Eutypa lata strains, contributing to the understanding of the complex suite of compounds involved in Eutypa dieback mitoproteome.org.
In vitro Plant Systems for Studying this compound Effects
In vitro plant systems offer controlled environments to study the direct effects of this compound on plant cells and tissues, bypassing the complexities of whole-plant interactions.
Grapevine Cell Suspension Cultures in this compound Studies
Grapevine cell suspension cultures are a widely used in vitro model for investigating the molecular and cellular effects of this compound. These cultures provide a homogenous and easily manipulable system to observe direct responses to the toxin.
Key research findings from studies using grapevine cell suspension cultures include:
Mitochondrial Effects: this compound has been shown to target mitochondria, significantly altering the respiration rate and energy balance of grapevine cells. It induces a marked stimulation of oxygen consumption and a depolarizing effect on the mitochondrial membrane potential. At higher concentrations, this compound can directly inhibit electron transport and cause uncoupling of oxidative phosphorylation by increasing proton leaks, acting as a cyclic protonophore. In contrast, O-methylthis compound, a non-deprotonatable derivative of this compound, has a minimal effect on oxygen uptake and membrane potential.
Defense Responses: this compound activates basal immunity in grapevine cell cultures, evident from responses such as extracellular alkalinization and the induction of defense-related genes. Studies using Vitis rupestris cell cultures with GFP-tagged microtubules have shown that this compound elicits a rapid pH response, indicating its specific role in defense activation. The phenolic moiety of this compound, particularly the aldehyde group on the phenolic ring, is crucial for triggering these defense responses, as its reduction to an alcoholic group (eutypinol) significantly diminishes this activity.
Detoxification Mechanisms: Grapevine cells in suspension cultures can enzymatically detoxify this compound by reducing it to eutypinol, a non-toxic metabolite. This detoxification mechanism is thought to play a significant role in the plant's defense reactions against the toxin.
These studies highlight the utility of grapevine cell suspension cultures in elucidating the precise cellular and molecular mechanisms by which this compound exerts its phytotoxic effects and how plants respond to this challenge.
Protoplast Systems in this compound Research
Protoplasts, plant cells from which the cell wall has been enzymatically removed, offer a unique system for studying direct cellular responses to external stimuli, including toxins like this compound. Their lack of a cell wall allows for more direct and immediate contact with the applied compounds, often leading to earlier observable effects compared to intact tissues.
Research using grapevine protoplasts (e.g., from Vitis vinifera cv. Cabernet Sauvignon) has revealed ultrastructural changes induced by this compound:
Cytoplasmic Alterations: this compound causes rapid changes in the cytoplasm, leading to electron density loss, vesiculation, and lightening of contents.
Organelle Damage: Mitochondria swell and lose homogeneity, while chloroplasts can become swollen, lose their normal thylakoid arrangement, and even have their envelopes broken.
Plasma Membrane Integrity: The plasma membrane can show multiple points of breakage.
These ultrastructural alterations are concentration-dependent and become more extensive with prolonged exposure to the toxin. Protoplast systems are also valuable for assessing this compound toxicity by measuring the percentage of dead protoplasts, offering a sensitive bioassay for toxin effects. The ease of uptake of exogenous genetic material also makes protoplasts useful for transient expression systems and gene editing research in plants.
Omics Technologies in Comprehensive this compound Research
'Omics' technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput, comprehensive analyses of biological systems at different molecular levels. Their application in this compound research aims to provide a holistic understanding of the complex interactions between the pathogen, its toxins, and the host plant.
Genomics involves the study of an organism's entire genetic material (DNA), providing the blueprint for all biological processes. While direct genomic studies of this compound's effect on grapevine are less highlighted in the provided snippets, genomics forms the foundational layer for other 'omics' studies.
Transcriptomics focuses on the analysis of RNA transcripts, providing insights into gene expression patterns in response to specific conditions. In this compound research, transcriptomics has been applied to study gene expression changes in grapevine cell cultures treated with this compound, revealing the induction of defense-related genes as part of the plant's immune response.
Proteomics involves the large-scale study of proteins, their structure, function, and interactions. Proteins are the functional products of genes and play crucial roles in cellular processes and interactions. While specific detailed findings on this compound's impact on the grapevine proteome are not extensively detailed in the provided search results, proteomics is essential for understanding the dynamic protein products and their roles in response to the toxin.
Metabolomics is the comprehensive analysis of all low molecular weight compounds (metabolites) within a biological sample at a given time. Metabolites are direct indicators of cellular processes and phenotype. In the context of this compound, metabolomics can be used to identify plant defense metabolites and to understand the metabolic mechanisms underlying the plant's response to the toxin. GC/MS, as discussed earlier, is a primary technique for metabolome profiling wikipedia.orgmetabolomicsworkbench.orgresearchgate.net.
The integration of data from these multi-omics technologies (e.g., combining transcriptomics and metabolomics) allows researchers to gain a more comprehensive understanding of complex biological phenomena, such as identifying key genes and metabolic pathways involved in specific biological processes or disease states. This integrated approach is crucial for unraveling the intricate molecular mechanisms of this compound pathogenicity and host resistance.
Compound Names and PubChem CIDs
Future Research Directions and Translational Applications
Elucidating Novel Eutypine-Interacting Host Receptors and Signaling Pathways
Understanding the precise molecular mechanisms by which this compound exerts its toxic effects and modulates plant responses is crucial. This compound is known to behave as a lipophilic weak acid, entering grapevine cells via passive diffusion and accumulating in the cytoplasm through an ion-trapping mechanism related to its ionization state. metabolomicsworkbench.orgnih.gov At the cellular level, this compound has been shown to modify the rate of respiration and the energy balance of grapevine cells, acting as a protonophore that uncouples mitochondrial oxidative phosphorylation and decreases the ADP/O ratio by increasing proton leaks. nih.govchemtunes.comuni-goettingen.de This uncoupling effect is characterized by a marked stimulation of oxygen consumption and a depolarizing effect on mitochondria. chemtunes.com
Recent studies indicate that this compound can also activate plant defense mechanisms. Its phenolic moiety, particularly the aldehyde group on the phenolic ring, is crucial for triggering these defense responses. mitoproteome.orgmitoproteome.orgnih.gov This activation involves early events such as a rapid calcium influx and extracellular alkalinization. mitoproteome.orgmitoproteome.org Furthermore, this compound significantly upregulates the expression of defense-related genes, including PAL (phenylalanine ammonia-lyase) and RS (resveratrol synthase). mitoproteome.orgmitoproteome.orgnih.gov In contrast, eutypinol, the non-toxic alcohol derivative of this compound, exhibits minimal to no effect on gene activation or mitochondrial uncoupling activity. metabolomicsworkbench.orgmitoproteome.orgmitoproteome.orgepa.gov The distinct responses elicited by this compound and its structurally similar metabolites highlight the importance of specific substituent groups in activating plant immune responses, suggesting diverse modes of action. mitoproteome.orgmitoproteome.org Continued research is necessary to fully elucidate the intricate molecular mode of action of this compound within plant cells.
Strategies for Enhancing Plant Resistance to this compound-Producing Pathogens
Enhancing plant resistance to Eutypa lata and its associated toxins like this compound is a key area for sustainable viticulture. Grapevine cultivars exhibit varying degrees of susceptibility to Eutypa dieback. A notable mechanism of tolerance observed in some grapevine cultivars, such as Merlot, is their capacity to detoxify this compound. This detoxification occurs through the enzymatic reduction of this compound into the non-toxic compound eutypinol, a process catalyzed by an NADPH-dependent enzyme known as this compound reductase (ERE). metabolomicsworkbench.orguni-goettingen.deepa.gov
This natural detoxification pathway has opened avenues for biotechnological interventions. Genetic engineering approaches have demonstrated that the constitutive expression of the Vr-ERE gene, encoding this compound reductase, in transformed grapevines confers enhanced resistance to this compound. This breakthrough offers promising new strategies for developing grapevines with improved resistance to Eutypa dieback.
Beyond genetic engineering, traditional breeding programs continue to be vital for developing disease-resistant cultivars. These programs involve selecting and crossing plants with desirable resistance traits. Faster and higher-throughput screening methods, such as assessing infection responses through chlorophyll (B73375) content and fluorescence or stomatal conductance, could accelerate the identification of resistant plant material. Breeding efforts are actively focused on creating new hybrids with high resistance to various fungal diseases.
Furthermore, understanding how this compound activates basal immunity through its phenolic side chains provides insights into potential targets for resistance enhancement. mitoproteome.orgmitoproteome.orgnih.gov Plants respond to pathogen contact by synthesizing antifungal proteins and phenolic phytoalexins. nih.gov The application of biocontrol agents also presents a promising strategy. Certain antagonistic fungal strains, including Fusarium lateritium and Trichoderma species, have shown the ability to detoxify this compound by either reducing it to eutypinol or oxidizing it to eutypinic acid, both of which exhibit lower toxicity. This discovery suggests a novel approach for selecting and utilizing biocontrol agents against grapevine trunk diseases. Induced systemic resistance (ISR) and priming represent additional methods for stimulating and enhancing plant resistance against pathogens.
Role of this compound in Broader Plant-Microbe Communication Contexts
This compound's role extends beyond its direct phytotoxic effects, acting as a crucial component in the complex chemical communication between the host plant and the pathogen. As a phytotoxin produced by Eutypa lata, this compound is synthesized by the fungus within the woody trunk and subsequently translocated through the sap to the herbaceous parts of the grapevine, where it contributes significantly to the manifestation of disease symptoms. metabolomicsworkbench.orgnih.govuni-goettingen.de
The onset of Eutypa dieback can be conceptualized as a disruption in the chemical dialogue between the host and its endophyte. This compound functions as a fungal elicitor, actively triggering basal immunity in grapevine cells. mitoproteome.orgmitoproteome.orgnih.gov The plant's perception of such fungal molecules, including this compound, initiates the activation of various defense signaling pathways. The ultimate outcome of this interaction—whether the plant succumbs to the disease or mounts an effective defense—is largely determined by the timing and intensity of these plant defense responses. nih.gov
Research has revealed that specific chemical groups within this compound play distinct roles in modulating plant defense mechanisms, with some moieties enhancing and others potentially restraining bioactivity. mitoproteome.orgmitoproteome.org It is also important to note that Eutypa lata produces a range of other secondary metabolites and cell wall-degrading enzymes, some of which are known to suppress host defenses, further complicating the plant-microbe interaction. nih.gov A comprehensive understanding of grapevine trunk diseases necessitates a deeper exploration of these inter-organismic chemical communication pathways.
Development of this compound-Based Diagnostic Tools for Disease Detection
The development of accurate and rapid diagnostic tools is paramount for the effective management of plant diseases like Eutypa dieback. This compound presents itself as a promising biomarker for disease detection, as it is consistently found in diseased grapevines, particularly in the leaves, but is absent in healthy plants.
Molecular diagnostic methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Polymerase Chain Reaction (PCR), are established techniques widely used for identifying specific plant pathogens by detecting their proteins or genetic material. Building upon these principles, the future holds significant potential for the development of this compound-specific diagnostic tools.
A particularly promising area is the advancement of biosensors. These devices, which utilize highly selective biorecognition elements like enzymes, antibodies, or nucleic acids, are emerging as powerful tools for the early and rapid identification of crop diseases. Biosensors offer several advantages, including fast response times, cost-effectiveness, and portability, making them suitable for in-situ measurements in the field. Research into biosensor development is expanding, with increasing applications in agricultural diagnostics. The availability of this compound and its analogues can facilitate the creation of specific biosensors for the detection of the disease. Such targeted biosensors could significantly aid in the ongoing efforts to combat grapevine trunk diseases.
Q & A
What is the role of eutypine in the pathogenesis of Eutypa dieback in grapevines?
This compound, a phytotoxin produced by Eutypa lata, acts as a virulence factor by disrupting mitochondrial function in grapevine cells. It passively diffuses into cells and accumulates in the cytoplasm via ion-trapping. At concentrations below 200 µM, it uncouples oxidative phosphorylation through a protonophore mechanism, increasing proton leaks and depolarizing mitochondrial membranes . This disrupts cellular energy balance, leading to symptoms like leaf necrosis and stunted growth. Advanced studies use isolated grapevine mitochondria to quantify oxygen consumption and membrane potential changes, comparing this compound’s effects to classical uncouplers like CCCP .
How do grapevines detoxify this compound, and what experimental methods validate this pathway?
Grapevines enzymatically reduce this compound’s aldehyde group to form non-toxic eutypinol via NADPH-dependent this compound reductase (ERE). This detoxification pathway was validated through in vitro assays with Vitis vinifera cell extracts, where HPLC and GC/MS tracked metabolite conversion. Studies comparing susceptible and resistant grapevine cultivars revealed a correlation between ERE activity and disease resistance . For example, V. vinifera cv. Merlot showed higher ERE affinity (Km ≈ 10 µM) than susceptible varieties, explaining differential tolerance .
What experimental models are used to study this compound-induced mitochondrial dysfunction?
Isolated mitochondria from grapevine cell suspension cultures are treated with this compound to measure oxygen consumption (polarographically) and membrane potential (via fluorescent dyes like TMRM). Dose-response experiments (e.g., 50–500 µM this compound) reveal biphasic effects: stimulation of respiration at low concentrations and electron transport inhibition at higher doses. Methylthis compound, a non-deprotonatable analog, serves as a negative control to isolate protonophore-specific effects . Data are normalized to CCCP-induced uncoupling for mechanistic comparisons .
How do structural modifications of this compound influence its bioactivity and plant defense activation?
The phenolic moiety of this compound is critical for eliciting defense responses, while the aldehyde group modulates toxicity. Studies using GFP-tagged grapevine cells showed that reducing the aldehyde to a hydroxyl group (eutypinol) abolishes protonophoric activity but retains microtubule disruption effects. Calcium influx assays and qRT-PCR (e.g., monitoring PAL and RS gene expression) confirm that this compound’s phenolic side chains activate defense pathways, whereas structural analogs like siccayne lack this specificity .
What contradictions exist in this compound production across Eutypa lata strains, and how are they resolved?
Metabolite profiling of E. lata strains revealed inconsistencies: Californian strains produced negligible this compound under standard culture conditions (MYB/PDB media) but still caused disease. HPLC and GC/MS analyses identified alternative metabolites like eulatachromene and siccayne, suggesting strain-specific biosynthetic pathways. Comparative genomics and transcriptomics are now used to identify regulatory genes (e.g., polyketide synthases) underlying these differences .
What methodologies are employed to analyze this compound and its derivatives in fungal cultures?
Trimethylsilyl ether derivatization followed by GC/MS enables precise identification of this compound analogs (e.g., eutypinol, siccayne). Quantification via HPLC uses C18 columns with UV detection (λ = 254 nm). For in planta studies, LC-MS/MS with multiple reaction monitoring (MRM) detects sub-ppm concentrations in xylem sap . These methods are validated against synthetic standards to ensure specificity .
How does this compound’s dual role as a toxin and defense elicitor influence experimental design?
Researchers must distinguish between this compound’s cytotoxic and signaling effects. Dose-response experiments (0.1–100 µM) in grapevine cell cultures are paired with ROS assays and transcriptomics. For example, sublethal doses (1–10 µM) upregulate PR1 and LOX genes, while higher doses (>50 µM) induce apoptosis. Controls include heat-inactivated toxin and eutypinol treatments .
What statistical approaches address variability in this compound bioactivity studies?
Linear mixed-effects models account for biological replicates (e.g., mitochondrial batches from different vine stocks). For gene expression data, false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes type I errors in RNA-seq analyses. Power analysis ensures sufficient sample size (n ≥ 6) to detect 1.5-fold changes in oxygen consumption rates .
How do climate conditions modulate this compound’s impact on grapevine health?
Drought-stressed grapevines exhibit heightened sensitivity to this compound due to compromised detoxification capacity. Controlled-environment studies (e.g., 30% soil moisture vs. 70%) combined with microclimate monitoring (VPD, temperature) reveal synergistic stress effects. Metabolomic profiling (LC-MS) of xylem exudates quantifies this compound accumulation under abiotic stress .
What emerging techniques are advancing this compound research?
CRISPR-Cas9 knockout of ERE homologs in Vitis spp. validates detoxification pathways. Live-cell imaging (confocal microscopy) tracks this compound’s subcellular localization using fluorescent probes. Synchrotron-based FTIR microspectroscopy maps toxin distribution in infected wood tissues at micron resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
